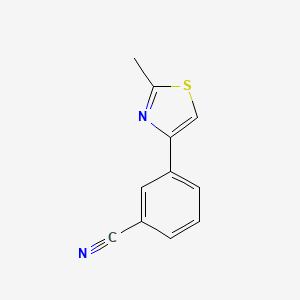

3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile

Overview

Description

The compound "3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile" is not directly mentioned in the provided papers. However, the papers discuss various thiazole derivatives, which are structurally related to the compound . Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest due to their diverse range of biological activities and their use in pharmaceuticals, agrochemicals, and dyes .

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, the synthesis of 3-(benzothiazol-2-yl)-3-oxopropanenitrile was performed by reacting ethyl 2-benzothiazolecarboxylate with acetonitrile in the presence of sodium hydride or by treating 2-bromoacetylbenzothiazole with potassium cyanide . Another study reported the synthesis of a benzo[d]thiazole derivative by characterizing it with spectroscopic methods and X-ray diffraction, indicating the versatility of synthetic approaches for such compounds . These methods could potentially be adapted for the synthesis of "this compound" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using techniques such as FT-IR, NMR, UV-Vis spectroscopy, and X-ray diffraction. For example, the crystal structure of a benzo[d]thiazole derivative was determined and optimized using density functional theory (DFT) calculations, which showed good agreement with experimental data . Similarly, the crystal structure of another derivative was analyzed, revealing hydrogen-bonding properties and the potential for excited-state intramolecular proton transfer .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. The paper describes the reactivity of 3-(benzothiazol-2-yl)-3-oxopropanenitrile with heterocyclic diazonium salts to produce hydrazones, which can further cyclize into different heterocyclic compounds. Arylhydrazones derived from the same compound can undergo cyclocondensation to afford pyrazole derivatives . These reactions demonstrate the chemical versatility of thiazole derivatives and their potential for generating a wide array of chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be deduced from their molecular structure and the functional groups present. The thermal behavior of these compounds can be studied using TG/DTA analysis, as shown in the study of a benzo[d]thiazole derivative . The presence of various substituents on the thiazole ring can significantly influence the compound's properties, such as solubility, melting point, and reactivity. The intermolecular forces, such as hydrogen bonding and π-π interactions, play a crucial role in the solid-state structure and properties of these compounds .

Scientific Research Applications

Photophysics and Fluorescence Quenching Studies

In the field of photophysics, a study by Yenilmez, Sevim, and Bayır (2013) focused on the synthesis of novel metallo-phthalocyanines bearing thiazole groups. These compounds, including variants of 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile, demonstrated significant properties in electronic absorption and fluorescence quantum yield. The study highlighted their potential in fluorescence quenching studies with benzoquinone (Yenilmez, Sevim, & Bayır, 2013).

Antitumor Activity and DNA Binding

Bera et al. (2021) synthesized a complex with a tridentate NNN ligand, including a thiazole-benzonitrile structure. This compound showed potential anticancer activity against human monocytic cells and exhibited intercalative DNA binding modes, indicating its relevance in cancer research (Bera et al., 2021).

Xanthine Oxidase Inhibition and Anti-inflammatory Activity

Smelcerovic et al. (2015) investigated thiazol-4-ones for their inhibitory activity against xanthine oxidase and their anti-inflammatory response. A derivative, closely related to this compound, showed potent effects, suggesting its potential application in treating conditions like gout or inflammation (Smelcerovic et al., 2015).

Antimicrobial Activity

In a study by Shanmugapriya et al. (2021), a compound structurally similar to this compound demonstrated antimicrobial activity. This compound, evaluated against various bacteria and fungi, showed potential as an antimicrobial agent (Shanmugapriya et al., 2021).

Mechanism of Action

While the specific mechanism of action for “3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile” is not provided in the search results, compounds containing a thiazole ring have been found to interact with various biological targets. For example, some thiazole compounds have been developed for imaging of metabotropic glutamate receptor subtype 5 (mGlu5) in the central nervous system .

Biochemical Analysis

Biochemical Properties

3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to participate in various biochemical pathways, often acting as an inhibitor or activator of specific enzymes . For instance, thiazole derivatives have been shown to inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways . Additionally, this compound may interact with proteins involved in cellular signaling, thereby modulating their activity and influencing downstream effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that thiazole derivatives can modulate the activity of G-protein coupled receptors (GPCRs) and ion channels, leading to changes in intracellular signaling cascades . Furthermore, this compound may affect gene expression by interacting with transcription factors or epigenetic regulators, thereby influencing the transcriptional landscape of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The thiazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of their catalytic activity . Additionally, this compound may act as a competitive inhibitor, binding to the same site as the natural substrate and preventing its access to the enzyme . Changes in gene expression induced by this compound are often mediated through its interaction with transcription factors or chromatin-modifying enzymes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can undergo oxidative degradation, leading to the formation of reactive intermediates that may have different biological activities . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in sustained changes in cellular signaling and gene expression, highlighting the importance of temporal dynamics in its biochemical effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, toxic or adverse effects may be observed, including organ toxicity or disruption of normal cellular function . Threshold effects are often noted, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The thiazole ring can undergo metabolic transformations, such as hydroxylation or oxidation, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within the cell . Additionally, the distribution of this compound can be influenced by its physicochemical properties, such as solubility and membrane permeability . Understanding these factors is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the thiazole ring may facilitate its localization to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .

properties

IUPAC Name |

3-(2-methyl-1,3-thiazol-4-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S/c1-8-13-11(7-14-8)10-4-2-3-9(5-10)6-12/h2-5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYJGNFTLCURAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383647 | |

| Record name | 3-(2-methyl-1,3-thiazol-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

844891-06-1 | |

| Record name | 3-(2-Methyl-4-thiazolyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844891-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-methyl-1,3-thiazol-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-methyl-1,3-thiazol-4-yl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride](/img/structure/B1273666.png)

![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1273678.png)

![5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1273682.png)

![3-benzo[b]furan-2-yl-1H-pyrazole](/img/structure/B1273683.png)